![molecular formula C16H11N3O B15065574 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one CAS No. 178114-20-0](/img/structure/B15065574.png)
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one is a heterocyclic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a quinazoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization to form the pyrazoloquinazoline core. The reaction is usually carried out in the presence of a base such as potassium carbonate or potassium phosphate, and the reaction mixture is refluxed in a suitable solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
2-Phenylpyrazolo[1,5-C]quinazolin-5(6H)-one can be compared with other similar compounds, such as:
Quinazoline: An aromatic heterocycle with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidine: A heterocyclic compound with a fused pyrazole and pyrimidine ring system.
Thiazoloquinazoline: A compound with a fused thiazole and quinazoline ring system.
The uniqueness of this compound lies in its specific ring structure and the potential biological activities associated with its derivatives.
Eigenschaften
CAS-Nummer |
178114-20-0 |
|---|---|
Molekularformel |
C16H11N3O |
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
2-phenyl-6H-pyrazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O/c20-16-17-13-9-5-4-8-12(13)15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-10H,(H,17,20) |
InChI-Schlüssel |
DSZWRMGQFILGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


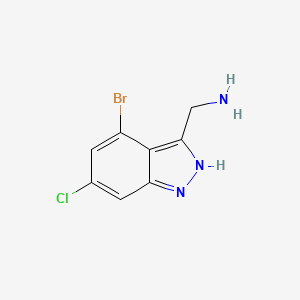
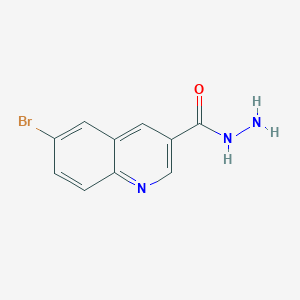

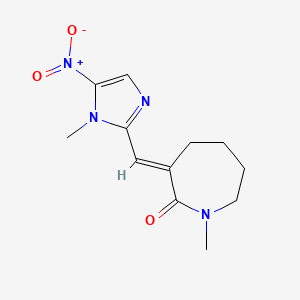

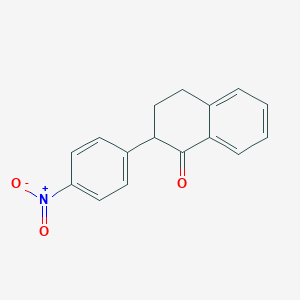
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)



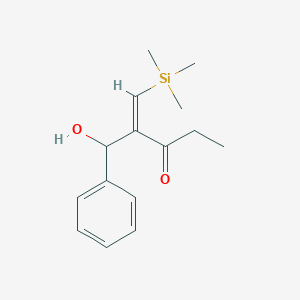
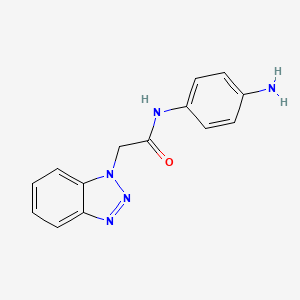
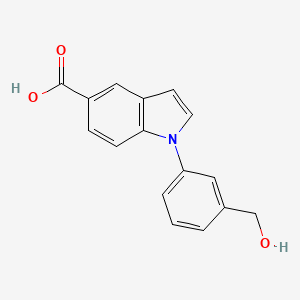
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
